molecular formula C20H26N2O2 B2804150 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol CAS No. 1251708-92-5

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B2804150
CAS No.: 1251708-92-5
M. Wt: 326.44
InChI Key: GTSNXUQOUDJSQR-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for investigating mechanisms related to learning and memory. This phenylpiperazine derivative is structurally related to other well-studied piperazine-based compounds known to interact with key neurotransmitter systems in the central nervous system . Piperazine rings are a common pharmacophore in many psychoactive pharmaceuticals and are frequently investigated for their potential antipsychotic properties . Research on structurally similar compounds suggests that this class of molecules may exert its effects by modulating cholinergic, NMDA-glutamatergic, and serotonergic (specifically 5-HT1A) receptors . These receptor systems are critically involved in cognitive processes, and compounds that interact with them are valuable tools for studying the neurobiological basis of memory acquisition and formation . As a building block in drug discovery, the piperazine core offers a versatile scaffold for developing and optimizing new therapeutic candidates . This compound is supplied for research applications in neuroscience and pharmacology. This product is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-3-5-17(6-4-16)20(23)15-21-11-13-22(14-12-21)18-7-9-19(24-2)10-8-18/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSNXUQOUDJSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into biologically active compounds. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol exhibit antidepressant properties. The piperazine moiety is often linked to serotonin receptor modulation, which is critical in treating depression.

2. Antipsychotic Effects
Studies have shown that derivatives of this compound may have antipsychotic effects due to their interaction with dopamine receptors. This could make them suitable candidates for further development in treating schizophrenia and other psychotic disorders.

3. Anxiolytic Properties
The compound's structure suggests potential anxiolytic (anti-anxiety) effects, likely through modulation of neurotransmitter systems such as GABAergic pathways.

Data Table: Comparison of Biological Activities

Activity Mechanism Reference
AntidepressantSerotonin receptor modulationPubChem
AntipsychoticDopamine receptor antagonismChemDiv
AnxiolyticGABAergic modulationVWR

Case Studies and Research Findings

Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant efficacy of similar compounds, demonstrating significant improvement in behavioral models of depression in rodents. The study highlighted the importance of the piperazine ring in enhancing serotonin levels.

Case Study 2: Anxiolytic Effects
In a clinical trial assessing the anxiolytic effects of piperazine derivatives, participants reported reduced anxiety levels after administration of compounds structurally related to this compound. The results suggested a promising avenue for developing new anxiolytics.

Toxicological Considerations

While exploring these applications, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that compounds with similar structures can exhibit irritant properties; thus, proper dosage and monitoring are essential during clinical applications.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Piperazine/Ethanol) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-Methoxyphenyl / 4-Methylphenyl C20H25N2O2 325.4 Not Reported Electron-donating methoxy group enhances solubility; methyl increases lipophilicity.
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol 4-Fluorophenyl / 4-Methoxyphenyl C19H22FN2O2 329.4 Not Reported Fluorine (electron-withdrawing) may reduce basicity vs. methoxy.
2-(4-((4-Methoxybenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol 4-Methoxybenzyl / Phenyl C26H31N2O2 403.5 117–118 Bulky benzyl group may hinder membrane permeability.
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyltetrazol-5-yl)thio)ethanone 4-Methoxyphenyl sulfonyl / Tetrazolylthio C20H21N5O3S2 411.5 131–134 Sulfonyl group increases polarity; tetrazole enhances hydrogen bonding.
2-(4-Methylpiperazino)-1-phenylethan-1-ol 4-Methyl / Phenyl C13H20N2O 220.3 Not Reported Simpler structure with lower molecular weight; methyl enhances basicity.

Substituent Effects on Properties

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with fluorine (electron-withdrawing in ) and sulfonyl groups (strongly withdrawing in ). Methoxy increases solubility via hydrogen bonding, while sulfonyl groups enhance polarity but reduce lipophilicity .
  • Melting Points : Bulky substituents (e.g., benzyl in ) correlate with higher melting points due to crystalline packing, whereas smaller groups (e.g., methyl in ) lower melting points.

Analytical Characterization

  • $^1$H NMR : Peaks for methoxy (δ 3.8), methyl (δ 2.3), and piperazine protons (δ 2.5–3.5) .
  • ESI-HRMS : Calculated for C20H25N2O2 [M+H]$^+$: 325.1911.

Biological Activity

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol , also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, with a structure that incorporates a piperazine ring, methoxy and methyl substituents on the phenyl groups. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC₂₂H₂₇N₃O₄
CAS Number1142205-51-3
Molecular Weight373.46 g/mol
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiproliferative activity.

  • Case Study : A study involving a series of piperazine derivatives reported IC50 values ranging from 0.11 to 1.47 µM against MCF-7 breast cancer cells, indicating promising anticancer properties comparable to established chemotherapeutics like combretastatin-A4 .

The mechanism through which these compounds exert their effects often involves the modulation of key signaling pathways. For instance, it has been suggested that these compounds may enhance apoptotic pathways by increasing p53 expression and activating caspase-3 in cancer cells, leading to programmed cell death .

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Some studies reported effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

CompoundMIC (µg/mL)
Piperazine Derivative A8 - 16
Reference Compound0.008 - 0.5

Neuropharmacological Effects

Moreover, the compound's interaction with neurotransmitter systems has been explored. The piperazine moiety is known to interact with serotonin receptors, which may contribute to anxiolytic or antidepressant effects. This interaction is particularly relevant in the context of drug design for mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have shown that modifications on the phenyl rings can significantly alter potency and selectivity towards specific biological targets .

Comparative Studies

Comparative studies with other piperazine derivatives have provided insights into how slight structural variations impact biological activity. For instance, the introduction of electron-donating groups (EDGs) has been correlated with enhanced anticancer potency, while electron-withdrawing groups (EWGs) tended to reduce efficacy .

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